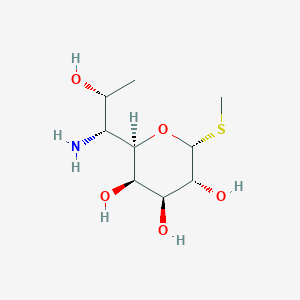

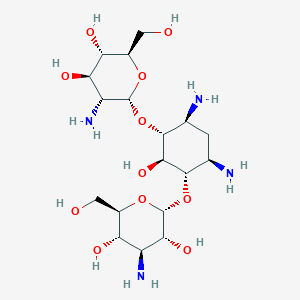

Kanamycin C

概要

説明

Kanamycin C is an aminoglycoside antibiotic derived from the bacterium Streptomyces kanamyceticus. It is part of the kanamycin family, which also includes kanamycin A and kanamycin B. Aminoglycosides are known for their ability to inhibit bacterial protein synthesis, making them effective against a wide range of bacterial infections .

科学的研究の応用

1. Analytical Methods for Kanamycin Detection

A review of the application of High-Performance Liquid Chromatography (HPLC) for detecting kanamycin residue in food highlights its importance for public health. HPLC is a practical tool for determining kanamycin concentration, and various detectors like UV/Fluorescence, ELSD/PED, and Mass Spectrometry are used with HPLC for this purpose. The review compares the strengths and weaknesses of each method and summarizes pre-treatment methods like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) (Zhang et al., 2019).

2. Understanding Antibiotic Resistance

Research on the mutations in the eis promoter region of Mycobacterium tuberculosis isolates from the Moscow region provides insights into kanamycin resistance. This study is crucial for understanding the molecular markers of kanamycin resistance and improving the diagnosis of resistant tuberculosis (Gikalo et al., 2012).

3. Novel Detection Methods

Development of novel colorimetric detection methods for kanamycin using unmodified silver nanoparticles (AgNPs) as a sensing probe is an innovative application. This method is based on the analyte (kanamycin) protecting AgNPs against salt-induced aggregation, with nucleic acid aptamers reducing false positives, making it a potential tool for practical detection in the future (Xu et al., 2015).

4. Biosynthesis Pathway Exploration

The discovery of parallel pathways in kanamycin biosynthesis through heterologous expression of biosynthetic genes offers insights into the antibiotic's production. This study demonstrates the possibility of manipulating these pathways for creating new antibiotics and more robust aminoglycosides (Park et al., 2011).

5. Impacts on Genetic Material

Investigations into kanamycin's effect on DNA methylation in Arabidopsis thaliana calluses reveal its role in somaclonal variation. This study shows extensive methylation changes in the genome due to kanamycin, contributing to our understanding of antibiotic-induced genetic variations (Bardini et al., 2003).

作用機序

Safety and Hazards

準備方法

Synthetic Routes and Reaction Conditions: Kanamycin C is typically obtained through the fermentation of Streptomyces kanamyceticus. The fermentation process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions. The antibiotic is then extracted and purified using various chromatographic techniques .

Industrial Production Methods: In industrial settings, large-scale fermentation is employed to produce this compound. The process involves optimizing the growth conditions of Streptomyces kanamyceticus to maximize yield. After fermentation, the compound is extracted, purified, and formulated into its final pharmaceutical form .

化学反応の分析

Types of Reactions: Kanamycin C undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy or reduce its toxicity.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.

Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride.

Substitution: Substitution reactions can be carried out using various nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated compounds .

特性

IUPAC Name |

(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36N4O11/c19-4-1-5(20)16(33-18-13(28)8(21)10(25)6(2-23)31-18)14(29)15(4)32-17-9(22)12(27)11(26)7(3-24)30-17/h4-18,23-29H,1-3,19-22H2/t4-,5+,6+,7+,8-,9+,10+,11+,12+,13+,14-,15+,16-,17+,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZDRWYJKESFZMB-FQSMHNGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CO)O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36N4O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023186 | |

| Record name | Kanamycin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2280-32-2 | |

| Record name | Kanamycin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002280322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kanamycin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KANAMYCIN C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5286U88N7P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

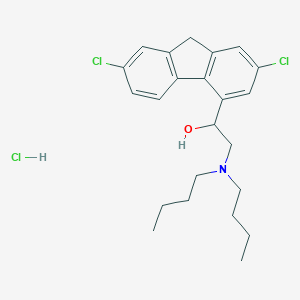

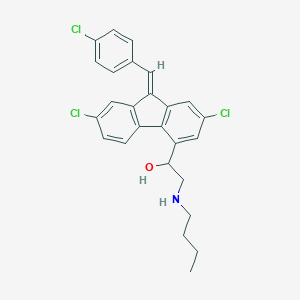

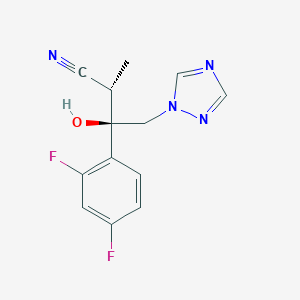

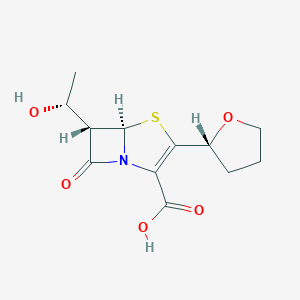

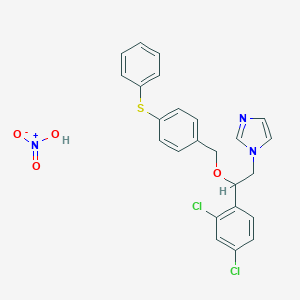

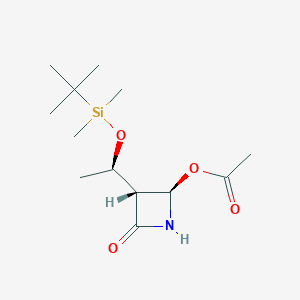

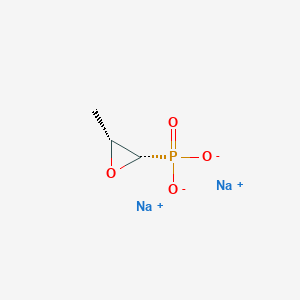

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Octahydro-2-nitrosocyclopenta[c]pyrrole](/img/structure/B194201.png)